Cas no 1860953-29-2 (1-[3-(Aminomethyl)piperidin-1-yl]-3-fluoropropan-2-ol)

1-[3-(Aminomethyl)piperidin-1-yl]-3-fluoropropan-2-ol is a fluorinated amino alcohol derivative featuring a piperidine scaffold with an aminomethyl substituent. This compound is of interest in medicinal chemistry due to its structural versatility, combining a basic amine functionality with a fluorinated hydroxypropyl moiety, which can influence pharmacokinetic properties such as solubility and metabolic stability. The presence of the fluorine atom may enhance binding affinity or modulate electronic effects in target interactions. Its piperidine core contributes to conformational rigidity, potentially improving selectivity in biological applications. This compound serves as a valuable intermediate for the synthesis of pharmacologically active molecules, particularly in the development of CNS-targeting agents or enzyme inhibitors.
1-[3-(Aminomethyl)piperidin-1-yl]-3-fluoropropan-2-ol structure
1860953-29-2 structure
Product Name:1-[3-(Aminomethyl)piperidin-1-yl]-3-fluoropropan-2-ol
CAS No:1860953-29-2
MF:C9H19FN2O
MW:190.258365869522
CID:6073174
PubChem ID:165721350
Update Time:2025-06-12

1-[3-(Aminomethyl)piperidin-1-yl]-3-fluoropropan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-[3-(aminomethyl)piperidin-1-yl]-3-fluoropropan-2-ol
    • EN300-1648909
    • 1860953-29-2
    • 1-[3-(Aminomethyl)piperidin-1-yl]-3-fluoropropan-2-ol
    • Inchi: 1S/C9H19FN2O/c10-4-9(13)7-12-3-1-2-8(5-11)6-12/h8-9,13H,1-7,11H2
    • InChI Key: BEMHBVZDBYECKU-UHFFFAOYSA-N
    • SMILES: FCC(CN1CCCC(CN)C1)O

Computed Properties

  • Exact Mass: 190.14814140g/mol
  • Monoisotopic Mass: 190.14814140g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 49.5Ų

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1-[3-(Aminomethyl)piperidin-1-yl]-3-fluoropropan-2-ol Related Literature

Additional information on 1-[3-(Aminomethyl)piperidin-1-yl]-3-fluoropropan-2-ol

Professional Introduction to 1-[3-(Aminomethyl)-Piperidin-1-yl]-3-fluoropropan-2-ol (CAS No. 1860953-29-2)

1-[3-(Aminomethyl)-Piperidin-1-yl]-3-fluoropropan-2-ol, identified by its CAS number 1860953-29-2, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of considerable interest in drug discovery and development. The structural features of this molecule, particularly the presence of both piperidine and fluorine substituents, contribute to its unique chemical and pharmacological properties.

The piperidine ring is a common motif in many bioactive molecules due to its ability to mimic the conformational flexibility of the side chains of natural amino acids. In particular, the nitrogen atom in the piperidine ring can form hydrogen bonds with biological targets, enhancing binding affinity. The introduction of an aminomethyl group at the 3-position of the piperidine ring further expands the potential for interactions with biological systems. This modification allows for further functionalization, enabling the synthesis of more complex derivatives with tailored pharmacological profiles.

The presence of a fluorine atom at the 3-position of the propanol moiety adds another layer of complexity to the molecule. Fluorine atoms are frequently incorporated into pharmaceuticals due to their ability to influence metabolic stability, binding affinity, and electronic properties. In particular, fluorine substitution can enhance the lipophilicity of a molecule, improving its ability to cross biological membranes. Additionally, fluorine atoms can participate in weak interactions such as π-stacking or halogen bonding, which can be critical for achieving high binding specificity.

In recent years, there has been growing interest in the development of novel therapeutic agents that target neurological disorders. The combination of a piperidine scaffold with other functional groups has shown promise in this area. For instance, derivatives of piperidine have been investigated for their potential as serotonin receptor modulators, dopamine reuptake inhibitors, and GABA receptor antagonists. The specific arrangement of atoms in 1-[3-(Aminomethyl)-Piperidin-1-yl]-3-fluoropropan-2-ol suggests that it may interact with similar targets, making it a valuable candidate for further exploration.

The synthesis of 1-[3-(Aminomethyl)-Piperidin-1-yl]-3-fluoropropan-2-ol involves several key steps that highlight its complexity as a chemical entity. The introduction of the Aminomethyl strong>) group requires careful control to ensure regioselectivity and avoid unwanted side reactions. Similarly, the incorporation of the F-fluoro-propanol) moiety necessitates conditions that prevent degradation or rearrangement.) group requires careful control to ensure regioselectivity and avoid unwanted side reactions. Similarly, the incorporationF-fluoro-propanol) moiety necessitates conditions that prevent degradation or rearrangement.

The pharmacokinetic properties of 1-[3-(Aminomethyl)]-Piperidin)]-Fro-propanol] are also critical considerations in its development as a potential therapeutic agent. Factors such as solubility, metabolic stability, and distribution must be carefully evaluated to determine its suitability for clinical use. Preliminary studies have suggested that fluorinated compounds often exhibit improved bioavailability compared to their non-fluorinated counterparts due to enhanced lipophilicity and metabolic resistance.

In conclusion, 1-[3-(Aminomethyl)]-Piperidin)]-Fro-propanol] represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features and reported biological activities make it a valuable scaffold for further derivatization and investigation. As our understanding of drug design continues to evolve, compounds like this one will play an increasingly important role in the development of novel therapeutic strategies.

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